molecular formula C15H23N3O5S2 B2432846 N1-(2-hydroxyethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-87-7

N1-(2-hydroxyethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2432846
CAS No.: 898415-87-7
M. Wt: 389.49
InChI Key: SCQMGSQNNJPDTQ-UHFFFAOYSA-N
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Description

N1-(2-hydroxyethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C15H23N3O5S2 and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity

N1-(2-hydroxyethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic organic compound classified as an oxalamide. Its unique structure, featuring a hydroxyethyl group and a thiophen-2-ylsulfonyl piperidin-2-yl moiety, suggests potential therapeutic applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential mechanisms of action based on available research.

  • Chemical Formula : C13H19N3O5S2
  • Molecular Weight : 361.4 g/mol
  • CAS Number : 896278-36-7

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Intermediate : The initial step typically involves the reaction of oxalic acid derivatives with appropriate amines under controlled conditions.
  • Introduction of Functional Groups : The thiophen-2-ylsulfonyl group is introduced through electrophilic substitution reactions.
  • Purification : Techniques such as chromatography are used to purify the final product to achieve high yield and purity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the thiophen sulfonyl group may enhance binding affinity and specificity towards certain targets.

Anticancer Activity

Research indicates that oxalamides can exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways.

Anticonvulsant Properties

Studies on related compounds have demonstrated potential anticonvulsant activity. For example, derivatives containing similar piperidine structures were evaluated for their efficacy in seizure models, showing promising results in reducing seizure frequency and severity .

Case Studies and Research Findings

StudyFindings
Study on OxalamidesDemonstrated that oxalamides can inhibit tumor growth in vitro and in vivo models.
Anticonvulsant ActivityRelated compounds exhibited significant protection against seizures in animal models, indicating potential for treating epilepsy .
Enzyme InhibitionSome derivatives showed selective inhibition of monoamine oxidase (MAO), suggesting implications for neurodegenerative diseases .

Properties

IUPAC Name

N'-(2-hydroxyethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5S2/c19-10-8-17-15(21)14(20)16-7-6-12-4-1-2-9-18(12)25(22,23)13-5-3-11-24-13/h3,5,11-12,19H,1-2,4,6-10H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQMGSQNNJPDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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